4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid, also known as CI-988, is a synthetic "dipeptoid" compound rationally designed to mimic the biological activity of the neuropeptide cholecystokinin (CCK) [, ]. It acts as a potent and selective antagonist for the CCK-B receptor subtype, showing significantly less affinity for the CCK-A receptor subtype [, ]. Due to its selective antagonism, CI-988 has been valuable in scientific research for exploring the role of CCK-B receptors in various physiological and behavioral processes, particularly in the context of anxiety, pain, and drug abuse [, , ].
While the provided abstracts do not explicitly describe the synthetic route for 4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid, its classification as a "dipeptoid" suggests a synthesis based on peptide-like coupling reactions [, ]. This likely involves the sequential addition of amino acid-like building blocks, with appropriate protecting groups employed to ensure regioselectivity. The synthesis likely involves reacting a 4-oxobutanoic acid derivative with a suitably protected 4-aminobenzoic acid derivative. Subsequent deprotection and coupling with dipropylamine would yield the final compound. Optimization of reaction conditions, purification methods, and characterization of intermediates are crucial aspects of the synthesis.
4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid functions as a competitive antagonist for the CCK-B receptor [, , ]. This implies that it binds to the receptor's active site, preventing the endogenous ligand, CCK, from binding and activating the receptor. The specific molecular interactions involved in this binding event are crucial for the molecule's high affinity and selectivity for the CCK-B receptor subtype. These interactions could include hydrogen bonding, hydrophobic interactions, and ionic interactions between specific functional groups on the molecule and amino acid residues within the receptor's binding pocket. Further investigation into these interactions is vital for understanding the structure-activity relationships of this class of CCK-B receptor antagonists and for designing novel therapeutic agents targeting this receptor.
The primary scientific application of 4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid has been as a pharmacological tool to investigate the role of the CCK-B receptor in various physiological and behavioral processes [, , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: